molecular formula C20H17BrFN3O3 B2899871 3-(1-(2-bromobenzoyl)piperidin-4-yl)-6-fluoroquinazoline-2,4(1H,3H)-dione CAS No. 2034261-89-5

3-(1-(2-bromobenzoyl)piperidin-4-yl)-6-fluoroquinazoline-2,4(1H,3H)-dione

Cat. No. B2899871
CAS RN: 2034261-89-5
M. Wt: 446.276
InChI Key: OQKOHGCDKYFVGK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Imidazole is a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds . It is also known as 1, 3-diazole . It contains two nitrogen atoms, in which one nitrogen bear a hydrogen atom, and the other is called pyrrole type nitrogen .


Synthesis Analysis

The synthesis of similar compounds often involves the benzoylation of substituted phenols under low temperature, followed by Fries rearrangement using anhydrous aluminum chloride as a catalyst .


Molecular Structure Analysis

The molecular structure of similar compounds often involves a benzimidazole bridged benzophenone substituted indole scaffold .


Chemical Reactions Analysis

The chemical reactions involved in the synthesis of similar compounds often include benzoylation and Fries rearrangement .


Physical And Chemical Properties Analysis

The physical and chemical properties of similar compounds can vary widely depending on the specific substituents and their positions .

Safety and Hazards

The safety and hazards of similar compounds can also vary widely. Some compounds may be non-toxic to human cells , while others may have toxic reactions .

Future Directions

The future directions in the study of similar compounds often involve the development of new antibacterial agents that own a mechanism of action different from traditional antibiotics . The emergence of drug-resistant bacterial infections has made this an important area of research .

properties

IUPAC Name

3-[1-(2-bromobenzoyl)piperidin-4-yl]-6-fluoro-1H-quinazoline-2,4-dione
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H17BrFN3O3/c21-16-4-2-1-3-14(16)18(26)24-9-7-13(8-10-24)25-19(27)15-11-12(22)5-6-17(15)23-20(25)28/h1-6,11,13H,7-10H2,(H,23,28)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OQKOHGCDKYFVGK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1N2C(=O)C3=C(C=CC(=C3)F)NC2=O)C(=O)C4=CC=CC=C4Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H17BrFN3O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

446.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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